molecular formula C10H14O2 B14625372 3-Methoxy-5-propylphenol CAS No. 55136-70-4

3-Methoxy-5-propylphenol

Cat. No.: B14625372
CAS No.: 55136-70-4
M. Wt: 166.22 g/mol
InChI Key: ILWXLUGUJRYVST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-propylphenol can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can be reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the desired compound . Another method involves the reaction of propionitrile with a Grignard reagent derived from m-bromoanisole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-propylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-propylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and propyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenol: Lacks the propyl group, resulting in different chemical and biological properties.

    5-Propylphenol: Lacks the methoxy group, leading to variations in reactivity and applications.

    3,5-Dimethoxyphenol:

Uniqueness

3-Methoxy-5-propylphenol is unique due to the presence of both methoxy and propyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

55136-70-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-5-propylphenol

InChI

InChI=1S/C10H14O2/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3

InChI Key

ILWXLUGUJRYVST-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1)OC)O

Origin of Product

United States

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